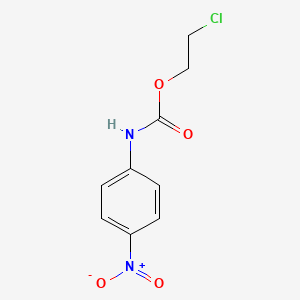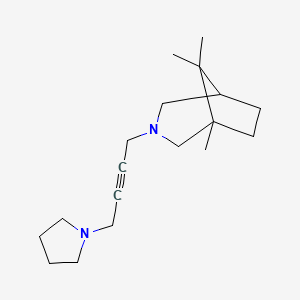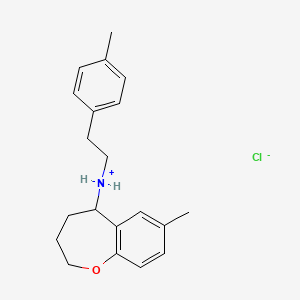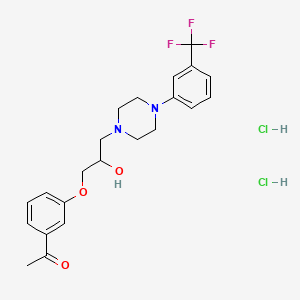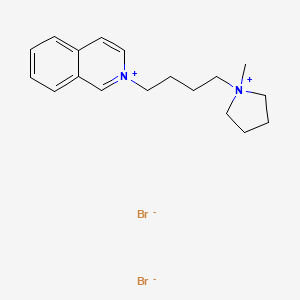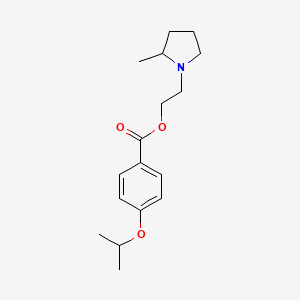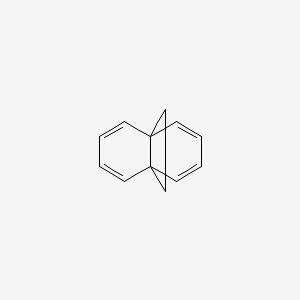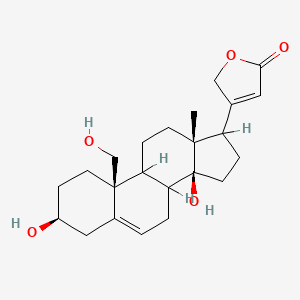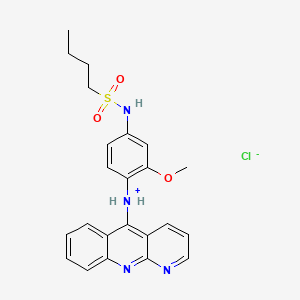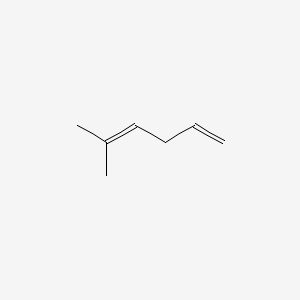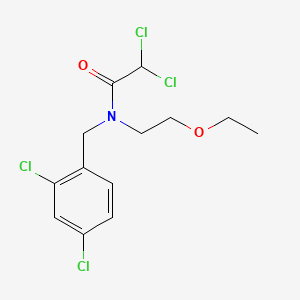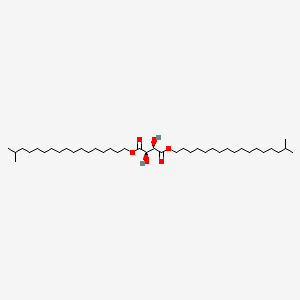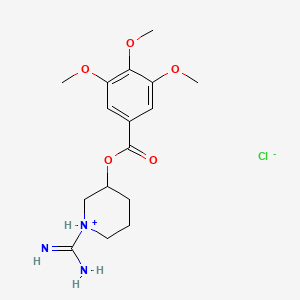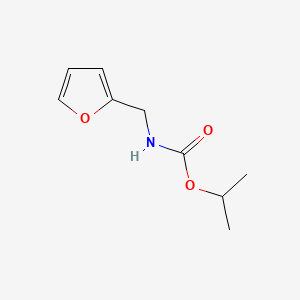
Isopropyl furfurylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl furfurylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl furfurylcarbamate typically involves the reaction of furfurylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Furfurylamine+Isopropyl chloroformate→Isopropyl furfurylcarbamate+HCl
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl furfurylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furfurylcarbamate oxides, while reduction can produce furfurylcarbamate alcohols.
Aplicaciones Científicas De Investigación
Isopropyl furfurylcarbamate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Isopropyl furfurylcarbamate can be compared with other carbamates, such as ethyl carbamate and methyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to its furfuryl and isopropyl substituents. This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications.
Comparación Con Compuestos Similares
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
Propiedades
Número CAS |
5327-28-6 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
propan-2-yl N-(furan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C9H13NO3/c1-7(2)13-9(11)10-6-8-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
Clave InChI |
JZCBXDSLFBPBAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


